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Compound of Interest

Compound Name: Dicyclohexyl ketone

Cat. No.: B1670488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of

dicyclohexyl ketone. It details the characteristic vibrational modes, presents quantitative data

in a clear format, and outlines the experimental protocol for obtaining a high-quality spectrum.

This document is intended to serve as a valuable resource for researchers and professionals in

the fields of chemistry and drug development who utilize IR spectroscopy for structural

elucidation and quality control.

Core Principles of Dicyclohexyl Ketone IR
Spectroscopy
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of

molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific

frequencies corresponding to its natural vibrational frequencies. These absorptions provide a

unique "fingerprint" of the molecule, allowing for the identification of functional groups and the

elucidation of its structure.

In the case of dicyclohexyl ketone, the most prominent features in the IR spectrum arise from

the vibrations of its carbonyl group (C=O) and the various C-H bonds within its two cyclohexyl

rings. The position, intensity, and shape of these absorption bands are diagnostic of the

dicyclohexyl ketone structure.
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Quantitative Infrared Absorption Data for
Dicyclohexyl Ketone
The following table summarizes the key infrared absorption bands for dicyclohexyl ketone.

The data is compiled from established spectral databases and is consistent with the expected

values for a saturated, six-membered cyclic ketone.
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Vibrational Mode
Wavenumber
(cm⁻¹)

Intensity Notes

C-H Stretching

(Aliphatic)
2960 - 2850 Strong

Multiple bands

corresponding to the

asymmetric and

symmetric stretching

of the CH₂ groups in

the cyclohexyl rings.

Carbonyl (C=O)

Stretching
~1715 Strong, Sharp

This is the most

characteristic

absorption for a

saturated, six-

membered ring

ketone. Its high

intensity is due to the

large change in dipole

moment during the

vibration.[1][2][3][4]

CH₂ Scissoring

(Bending)
~1450 Medium

Bending vibration of

the methylene groups

in the rings.

C-C Stretching 1300 - 800 Medium to Weak

These bands are part

of the complex

"fingerprint region"

and correspond to the

stretching of the

various carbon-carbon

single bonds within

the molecule.

Experimental Protocol for Acquiring the IR
Spectrum of Dicyclohexyl Ketone
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This section provides a detailed methodology for obtaining the infrared spectrum of

dicyclohexyl ketone using the potassium bromide (KBr) disk technique. This method is

suitable for solid samples.

Materials and Equipment:

Dicyclohexyl ketone (solid)

Spectroscopic grade potassium bromide (KBr), oven-dried

Agate mortar and pestle

Hydraulic press with a die for preparing KBr pellets

Fourier Transform Infrared (FTIR) Spectrometer

Spatula

Infrared lamp (optional, for keeping KBr dry)

Procedure:

Sample Preparation:

Place approximately 1-2 mg of dicyclohexyl ketone into a clean, dry agate mortar.

Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar. The ratio of

sample to KBr should be roughly 1:100.

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous

powder is obtained. The grinding action reduces the particle size of the sample and

disperses it evenly within the KBr matrix.

Pellet Formation:

Carefully transfer a portion of the powdered mixture into the die of the hydraulic press.

Ensure the powder is evenly distributed to form a uniform pellet.
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Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for a few

minutes. This will cause the KBr to flow and form a transparent or translucent disk, with

the dicyclohexyl ketone sample embedded within it.

Carefully release the pressure and remove the die from the press.

Spectral Acquisition:

Gently remove the KBr pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Acquire a background spectrum of the empty sample compartment. This will be subtracted

from the sample spectrum to remove contributions from atmospheric water and carbon

dioxide.

Acquire the infrared spectrum of the dicyclohexyl ketone sample. Typically, 16 to 32

scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded

over the range of 4000 cm⁻¹ to 400 cm⁻¹.

Data Analysis:

Process the acquired spectrum to identify the wavenumbers of the absorption peaks.

Correlate the observed peaks with the known vibrational modes of dicyclohexyl ketone
as detailed in the quantitative data table.

Visualizing the Analysis and Molecular Vibrations
The following diagrams, generated using the DOT language, illustrate the experimental

workflow and the key molecular vibrations of dicyclohexyl ketone.
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Caption: Experimental workflow for IR analysis of dicyclohexyl ketone.
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Dicyclohexyl Ketone

Key Vibrational Modes
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Caption: Key molecular vibrations of dicyclohexyl ketone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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